molecular formula C26H22BrNO4 B11568831 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

Cat. No.: B11568831
M. Wt: 492.4 g/mol
InChI Key: JTTNJSYAFBJBFZ-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide is a complex organic compound with the molecular formula C26H22BrNO4 This compound is characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further connected to a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine under controlled conditions to yield N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]amine. The final step involves the reaction of this intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation. This inhibition can lead to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-isobutoxybenzamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide

InChI

InChI=1S/C26H22BrNO4/c1-2-3-16-31-20-14-10-18(11-15-20)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)17-8-12-19(27)13-9-17/h4-15H,2-3,16H2,1H3,(H,28,30)

InChI Key

JTTNJSYAFBJBFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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